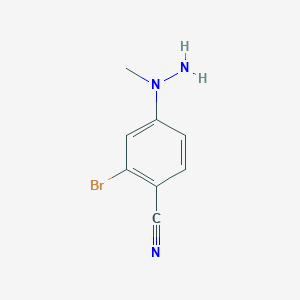![molecular formula C13H16ClN5O2S B2480096 2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine CAS No. 1436084-51-3](/img/structure/B2480096.png)
2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group, a piperidine ring, and a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Final Assembly: The final compound is assembled by coupling the triazole-piperidine intermediate with the sulfonylated pyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Oxidation and Reduction: The triazole and piperidine rings can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of sulfonic acids and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, alkyl halides, and bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the triazole or piperidine rings.
Hydrolysis Products: Sulfonic acids and related compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its triazole and piperidine moieties are particularly interesting for probing enzyme active sites and receptor binding.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.
Wirkmechanismus
The mechanism by which 2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine exerts its effects depends on its interaction with molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The piperidine ring can interact with receptors or enzymes, altering their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl
2-Chloro-5-[4-(1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine: Lacks the methyl group on the triazole ring.
2-Chloro-5-[4-(5-methyl-1H-1,2,3-triazol-4-yl)piperidin-1-yl]sulfonylpyridine: Features a different triazole isomer.
Eigenschaften
IUPAC Name |
2-chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2S/c1-9-16-13(18-17-9)10-4-6-19(7-5-10)22(20,21)11-2-3-12(14)15-8-11/h2-3,8,10H,4-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIVMGPCVSPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCN(CC2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2480014.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)
![8-methoxy-5-(3-methylbenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)


![1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine](/img/structure/B2480023.png)

![N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2480027.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

